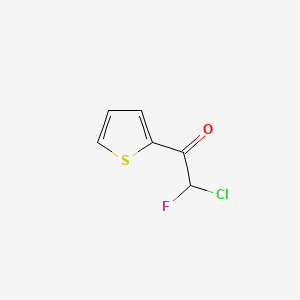
3,4-Difluoro-5-iodobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-5-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3F2IO. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-iodobenzaldehyde typically involves the iodination of 3,4-difluorobenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
3,4-Difluoro-5-iodobenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are common oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Major Products Formed
Substitution: Products like 3,4-difluoro-5-azidobenzaldehyde or 3,4-difluoro-5-cyanobenzaldehyde.
Oxidation: 3,4-Difluoro-5-iodobenzoic acid.
Reduction: 3,4-Difluoro-5-iodobenzyl alcohol.
科学的研究の応用
3,4-Difluoro-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3,4-Difluoro-5-iodobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
3,5-Difluoro-4-iodobenzaldehyde: Similar structure with fluorine and iodine atoms in different positions.
3,4-Difluorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2,4-difluorobenzaldehyde: Another positional isomer with different reactivity and properties.
Uniqueness
3,4-Difluoro-5-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful compound in various research applications.
特性
分子式 |
C7H3F2IO |
|---|---|
分子量 |
268.00 g/mol |
IUPAC名 |
3,4-difluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H |
InChIキー |
CNOHVWBAMFSNKC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)F)I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


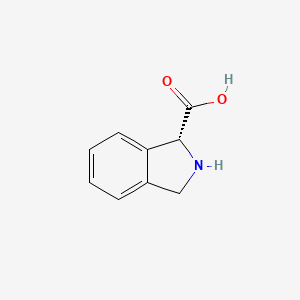
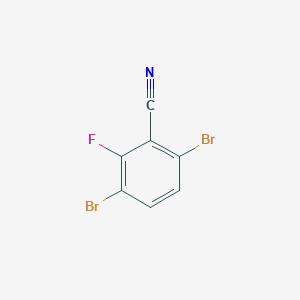
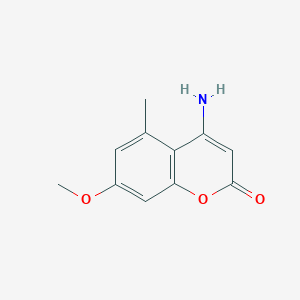
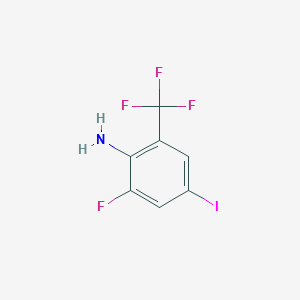
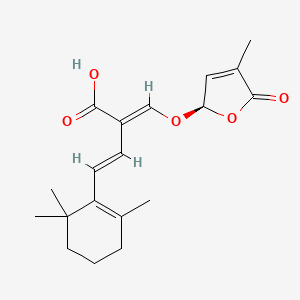
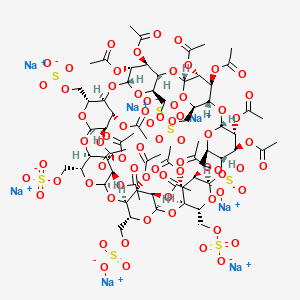
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
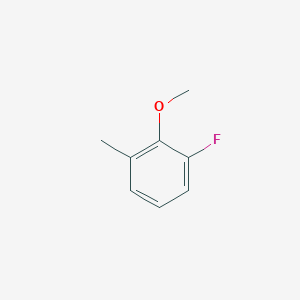
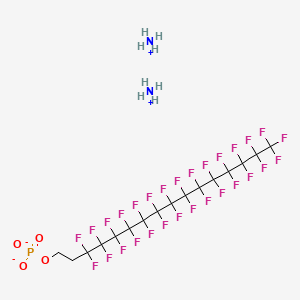
![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)

![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
